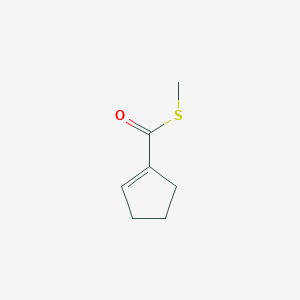

S-Methyl cyclopent-1-ene-1-carbothioate

Description

Overview of Thioesters in Contemporary Organic Chemistry

Thioesters are a pivotal class of compounds in organic chemistry, distinguished by their enhanced reactivity compared to their oxygen-ester counterparts. wikipedia.org The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond in esters, and the larger size of the sulfur atom results in poorer orbital overlap with the adjacent carbonyl group. This makes the carbonyl carbon of a thioester more electrophilic and susceptible to nucleophilic attack.

In the realm of biochemistry, thioesters are fundamental intermediates in numerous metabolic pathways. libretexts.org The most prominent example is Acetyl-Coenzyme A (Acetyl-CoA), a central molecule in the metabolism of carbohydrates and fats. wikipedia.orglibretexts.org The high-energy nature of the thioester bond in Acetyl-CoA makes it an excellent acyl group donor. taylorandfrancis.com This reactivity is harnessed by enzymes to facilitate the synthesis of fatty acids, steroids, and other vital biomolecules. wikipedia.org Thioesters are also involved in the biosynthesis of polyketides and nonribosomal polypeptides. The controlled transfer of acyl groups from thioester intermediates is a recurring theme in nature's synthetic strategies. libretexts.org

The inherent reactivity of thioesters makes them highly valuable synthons—building blocks used to form new molecules—in modern organic synthesis. organic-chemistry.org They serve as effective acylating agents for a variety of nucleophiles, including amines, alcohols, and organometallic reagents, to produce amides, esters, and ketones, respectively. Their ability to undergo reactions like the Fukuyama cross-coupling and native chemical ligation has made them indispensable tools for constructing complex molecules, including peptides and proteins. The controlled reactivity of thioesters allows for selective transformations under mild conditions, a key advantage in multi-step synthetic sequences. organic-chemistry.org

Significance of Cyclopentene (B43876) Derivatives in Synthetic Design

Cyclopentene and its derivatives are important structural motifs found in a wide array of natural products, including prostaglandins (B1171923) and various alkaloids. This prevalence has driven the development of numerous synthetic methods to construct the five-membered ring. organic-chemistry.org Cyclopentene derivatives serve as versatile intermediates for the synthesis of more complex carbocyclic and heterocyclic systems. nih.govorganic-chemistry.org The double bond in the cyclopentene ring provides a handle for a multitude of chemical transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions, allowing for the stereoselective introduction of new functional groups. acs.orgnih.gov

Table 1: Common Synthetic Routes to Cyclopentene Derivatives

| Reaction Type | Description |

|---|---|

| Ring-Closing Metathesis | Formation of a cyclopentene ring from a diene precursor using a metal catalyst. |

| Nazarov Cyclization | An acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. |

| Pauson–Khand Reaction | A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. |

Positioning of S-Methyl Cyclopent-1-ene-1-carbothioate as a Vinyl Thioester

This compound is classified as an α,β-unsaturated thioester, commonly known as a vinyl thioester. In this arrangement, the carbon-carbon double bond is conjugated with the carbonyl group of the thioester. wikipedia.org This conjugation creates an extended π-system that influences the molecule's reactivity.

The key feature of α,β-unsaturated carbonyl compounds is their susceptibility to nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). wikipedia.orgnih.gov Thioesters, being highly reactive towards soft nucleophiles like thiols and certain organometallic reagents, often favor the conjugate addition pathway. nih.govresearchgate.net This reactivity makes vinyl thioesters like this compound valuable intermediates for constructing new carbon-carbon and carbon-heteroatom bonds at the β-position. nih.gov They can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where the electron-withdrawing thioester group activates the double bond, making it a good dienophile. researchgate.net

Table 2: Reactivity of α,β-Unsaturated Carbonyl Systems

| Position of Attack | Type of Addition | Common Nucleophiles | Resulting Product |

|---|---|---|---|

| Carbonyl Carbon | 1,2-Addition | "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) | Alcohol (after workup) |

Structure

3D Structure

Properties

CAS No. |

84307-91-5 |

|---|---|

Molecular Formula |

C7H10OS |

Molecular Weight |

142.22 g/mol |

IUPAC Name |

S-methyl cyclopentene-1-carbothioate |

InChI |

InChI=1S/C7H10OS/c1-9-7(8)6-4-2-3-5-6/h4H,2-3,5H2,1H3 |

InChI Key |

NBENKZZGNYXAAM-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=O)C1=CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for S Methyl Cyclopent 1 Ene 1 Carbothioate

Classical and Established Approaches to Thioester Formation

Traditional methods for synthesizing thioesters have long relied on the acylation of thiols using carboxylic acids or their more reactive derivatives. researchgate.netresearchgate.net These foundational techniques are widely practiced due to their reliability and straightforward application.

The reaction between a thiol and a carboxylic acid derivative is a fundamental method for forming a thioester C-S bond. beilstein-journals.org This approach typically involves activating the carboxylic acid to facilitate nucleophilic attack by the thiol.

One of the most conventional and efficient routes to thioesters is the reaction of a thiol with a highly reactive acyl chloride or acid anhydride (B1165640). researchgate.netwikipedia.orgrsc.org This reaction is a nucleophilic acyl substitution where the sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.

For the synthesis of S-Methyl cyclopent-1-ene-1-carbothioate, this would involve reacting cyclopent-1-ene-1-carbonyl chloride with methanethiol (B179389) or its corresponding thiolate salt, such as sodium methanethiolate. The reaction with an acyl chloride is often rapid and high-yielding. wikipedia.org Similarly, cyclopent-1-ene-1-carboxylic anhydride can serve as the acylating agent. Reactions involving anhydrides may require a base to activate the thiol. beilstein-journals.orgwikipedia.org The use of catalysts like cobalt(II) chloride or zinc oxide can also facilitate these reactions, sometimes allowing for solvent-free conditions. researchgate.net

| Acylating Agent | Thiol Source | Catalyst/Conditions | Product | General Yields |

| Acyl Chloride | Thiol/Thiolate | Base (e.g., Et3N), Phase-Transfer Catalyst, or Metal Salt (e.g., FeCl3) tandfonline.comtudelft.nl | Thioester | Good to Excellent researchgate.nettandfonline.com |

| Acid Anhydride | Thiol | Base, Cobalt(II) chloride researchgate.net | Thioester | Good to Excellent beilstein-journals.orgresearchgate.net |

More recent and atom-economical approaches involve the direct conversion of aldehydes to thioesters by reacting them with thiols. researchgate.netacs.org This method circumvents the need to pre-functionalize a carboxylic acid, making it a more efficient process. acs.orgacs.org These transformations often require a catalyst to facilitate the oxidative coupling.

Transition metal catalysts have been effectively employed for the direct thioesterification of aldehydes. researchgate.net Catalytic systems based on copper and iron have been reported, although they can require high temperatures and oxidants. researchgate.net A significant advancement in this area is the use of rare-earth metal amide complexes, such as RE[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃. acs.orgnih.gov These catalysts enable the direct thioesterification of various aldehydes with thiols under mild, solvent-free conditions at room temperature, without the need for an external oxidant. acs.orgacs.orgorganic-chemistry.org This method offers a straightforward and atom-efficient pathway to a range of thioesters. nih.gov

| Catalyst System | Aldehyde Substrate | Thiol Substrate | Conditions | Key Advantages |

| RE[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ | Aromatic & Aliphatic Aldehydes | Aromatic & Aliphatic Thiols | Room Temperature, Solvent-Free, 0.5h acs.orgacs.org | Mild conditions, no oxidant needed, atom-efficient acs.orgorganic-chemistry.org |

| CuCl₂ or FeBr₂ | Aromatic Aldehydes | Aromatic Thiols | High Temperature (100°C), Microwave, Oxidant (TBHP) acs.org | Utilizes common transition metals |

To avoid potential issues with metal catalysts, several metal-free alternatives for the direct thioesterification of aldehydes have been developed. acs.org These methods often rely on organocatalysis or photocatalysis.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for this transformation. rsc.orgrsc.orgbohrium.comrsc.org Bulky NHCs, in particular, can effectively catalyze the reaction between α,β-unsaturated aldehydes and thiols to selectively produce thioesters in high yields under mild, metal-free conditions, without requiring oxidants or additives. rsc.orgrsc.org

Another prominent metal-free strategy involves visible-light photocatalysis. acs.orgnih.gov Using an organic dye like Eosin Y and a mild oxidant such as tert-butyl hydroperoxide (TBHP), a variety of aldehydes can be coupled with thiols at room temperature. acs.orgnih.gov This process is believed to proceed via the formation of an acyl radical from the aldehyde, which then reacts with a disulfide (generated in situ from the thiol) to yield the thioester. nih.gov

| Method | Catalyst/Reagent | Aldehyde Scope | Thiol Scope | Conditions |

| NHC Organocatalysis | Bulky N-Heterocyclic Carbene | α,β-Unsaturated Aldehydes | Aromatic & Aliphatic Thiols | Mild, Metal-Free rsc.orgrsc.org |

| Visible-Light Photocatalysis | Eosin Y, TBHP | Alkyl & Aryl Aldehydes | Alkyl & Aryl Thiols | Room Temperature, Visible Light acs.orgnih.gov |

| Electrochemical Synthesis | Thiazolium Precatalyst | Broad | Broad | Electrochemical Cell acs.org |

Direct Thioesterification of Aldehydes with Thiols

Advanced Catalytic Strategies for Thioester Synthesis

Modern synthetic chemistry continues to seek greener, more efficient, and highly selective methods for thioester formation. Advanced catalytic strategies often focus on novel activation modes and milder reaction conditions.

One such strategy is the organocatalytic anodic oxidation of aldehydes. acs.org This electrochemical approach integrates NHC organocatalysis with electrosynthesis to directly convert aldehydes to thioesters without the need for stoichiometric chemical oxidants. acs.org

Furthermore, innovative transition-metal catalyst systems continue to be developed. For instance, acridine-based ruthenium pincer complexes have been reported for the dehydrogenative coupling of alcohols and thiols to form thioesters, releasing hydrogen gas as the only byproduct. nih.gov The same type of catalyst has also been used for the direct hydrogenation of thioesters to the corresponding alcohols and thiols, a reaction previously undocumented due to catalyst incompatibility with the thiol product. nih.gov

Photocatalysis also represents a frontier in thioester synthesis. A metal- and oxidant-free method using 9,10-phenanthrenequinone as an organic catalyst under visible light has been developed. nsf.gov This strategy relies on a hydrogen atom transfer (HAT) mechanism to selectively generate acyl radicals from aldehydes, which then couple with thiosulfonates to form thioesters. The method demonstrates excellent substrate scope and functional group tolerance, even allowing for the late-stage modification of complex molecules. nsf.gov

Transition Metal-Catalyzed Carbonylative Coupling Reactions

Transition metal-catalyzed carbonylative coupling reactions are a powerful tool for the synthesis of thioesters. chemrevlett.comchemrevlett.com These reactions typically involve the coupling of organic halides with thiols in the presence of a carbon monoxide (CO) source and a transition metal catalyst, such as palladium or rhodium. chemrevlett.comchemrevlett.com This method offers a direct route to thioesters from readily available starting materials. chemrevlett.com

The general mechanism for a palladium-catalyzed carbonylative coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by CO insertion into the resulting palladium-carbon bond. The subsequent reaction with a thiol or thiolate leads to the formation of the thioester and regeneration of the active catalyst. chemrevlett.com Various sources of carbon monoxide can be employed, including CO gas, carbon dioxide, or CO-releasing molecules. chemrevlett.com

While direct examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of this reaction to a wide range of organic halides and thiols suggests its potential for the synthesis of this specific vinyl thioester. chemrevlett.com The key would be the selection of a suitable cyclopentenyl halide precursor.

Table 1: Overview of Transition Metal-Catalyzed Carbonylative Coupling Reactions for Thioester Synthesis

| Catalyst System | Organic Halide | Thiol | CO Source | Key Features |

| Palladium-based | Aryl/Alkyl Halides | Various Thiols | CO, CO2, COgen | High efficiency, broad substrate scope |

| Rhodium-based | Alkyl Iodides | Various Thiols | CO | Effective for alkyl substrates |

This table is generated based on the general principles of the reaction and may not reflect specific conditions for the synthesis of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide another versatile route to vinyl thioesters. These reactions typically involve the coupling of a vinyl halide or triflate with a thiol or a sulfur-containing reagent in the presence of a transition metal catalyst, most commonly palladium or copper. researchgate.netnih.gov The Fukuyama cross-coupling, for instance, utilizes a palladium catalyst to couple a thioester with an organozinc reagent, although this is more commonly used for ketone synthesis. nih.govchemrxiv.org

More relevant to the synthesis of this compound would be reactions that directly form the C(sp²)-S bond. For example, the Sonogashira coupling, which couples vinyl halides with terminal acetylenes, demonstrates the utility of palladium and copper catalysts in forming C(sp²)-C bonds, a principle that can be extended to C-S bond formation. researchgate.net Iron-catalyzed cross-coupling reactions of thioesters with organomanganese reagents have also been reported, showcasing the use of less expensive and more abundant metals. nih.govchemrxiv.org

The synthesis of this compound via this methodology would likely involve the coupling of a 1-halocyclopentene derivative with methanethiol or a corresponding thiolate under the catalysis of a suitable transition metal complex.

Radical Reaction Manifolds for C-S Bond Formation

Radical-based methods for the formation of carbon-sulfur bonds have gained prominence due to their mild reaction conditions and high functional group tolerance. nih.gov These reactions often proceed via the generation of a sulfur-centered radical, which can then add to a suitable carbon-based reaction partner. nih.gov For the synthesis of vinyl thioesters, this could involve the addition of a thiyl radical to an alkyne or a vinyl radical to a sulfur source.

Recent advancements have focused on the development of photochemical methods for the generation of vinyl and sulfur-centered radicals under catalyst-free conditions. nih.gov These approaches often utilize visible light to initiate the reaction, making them more environmentally friendly. nih.gov The formation of a halogen-bonding complex between a thiol and an alkenyl halide, followed by photoinduced electron transfer, can lead to the generation of the necessary radical intermediates for C-S bond formation. nih.gov

Specific Methodologies for Vinyl Thioester Synthesis

Beyond the general strategies, several specific methodologies have been developed for the efficient synthesis of vinyl thioesters, some of which are particularly relevant to the synthesis of this compound.

Hydrothiolation (Thiol-yne Reaction) of Acetylene (B1199291) Equivalents

The hydrothiolation of alkynes, also known as the thiol-yne reaction, is a direct and atom-economical method for the synthesis of vinyl sulfides. wikipedia.org This reaction involves the addition of a thiol across the carbon-carbon triple bond of an alkyne. wikipedia.org The reaction can be initiated by radicals or catalyzed by transition metals, leading to either Markovnikov or anti-Markovnikov addition products depending on the conditions. wikipedia.orgrsc.org

A significant advancement in the thiol-yne reaction is the use of calcium carbide as a safe and inexpensive source of acetylene. rsc.orgresearchgate.net Traditional methods often require the use of high-pressure acetylene gas, which poses significant safety risks. rsc.orgresearchgate.net The in situ generation of acetylene from calcium carbide circumvents these issues, allowing for a more practical and environmentally benign synthesis of vinyl thioesters. rsc.orgresearchgate.net This method has been shown to be effective for a range of thiols, producing the corresponding vinyl thioesters in high yields under mild, metal-free conditions. rsc.orgresearchgate.net

Table 2: Synthesis of Vinyl Thioesters using Calcium Carbide

| Thiol Substrate | Product | Yield (%) |

| Thiophenol | Phenyl vinyl sulfide | 91 |

| 4-Methylthiophenol | 4-Tolyl vinyl sulfide | 90 |

| 4-Chlorothiophenol | 4-Chlorophenyl vinyl sulfide | 93 |

| Naphthalen-2-ylthiol | Naphthalen-2-yl vinyl sulfide | 90 |

Data sourced from a study on the metal-free pathway to vinyl thioesters using calcium carbide. researchgate.net

Ambient-Light-Promoted Stereospecific Synthesis

A recent and innovative approach to vinyl thioester synthesis involves the use of ambient light to promote the stereospecific reaction between thioacids and 1,1-diarylethenes. acs.orgorganic-chemistry.orgnih.govacs.org This method is particularly noteworthy as it proceeds under solvent- and catalyst-free conditions, offering a green and efficient route to (Z)-vinyl thioesters in good yields. acs.orgorganic-chemistry.org

The proposed mechanism involves the formation of a thioacid-olefin complex, which upon exposure to ambient light, generates a carbonyl thiyl radical. organic-chemistry.org Dioxygen from the air is believed to participate in the reaction as a traceless reagent. acs.orgorganic-chemistry.org This methodology has demonstrated good functional group tolerance and scalability, making it a promising approach for the synthesis of a variety of vinyl thioesters. acs.orgorganic-chemistry.orgnih.gov

Table 3: Examples of Ambient-Light-Promoted Synthesis of (Z)-Vinyl Thioesters

| Thioacid | 1,1-Diarylethene | Product | Yield (%) |

| Thiobenzoic acid | 1,1-Diphenylethene | (Z)-S-(2,2-diphenylvinyl) benzothioate | 85 |

| 4-Methylthiobenzoic acid | 1,1-Diphenylethene | (Z)-S-(2,2-diphenylvinyl) 4-methylbenzothioate | 82 |

| 4-Chlorothiobenzoic acid | 1,1-Bis(4-methylphenyl)ethene | (Z)-S-(2,2-bis(4-methylphenyl)vinyl) 4-chlorobenzothioate | 75 |

Yields are representative examples from the cited literature. acs.orgorganic-chemistry.org

Solvent- and Catalyst-Free Conditions

The development of synthetic methods that operate under solvent- and catalyst-free conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve process efficiency. While specific literature on the solvent- and catalyst-free synthesis of this compound is not extensively detailed, general principles of thioester synthesis can be applied.

One notable metal-free approach for the synthesis of S-methyl thioesters involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling reagent. This method facilitates the conversion of carboxylic acids into their corresponding S-methyl thioesters at room temperature. The protocol involves the activation of a carboxylic acid with CDI, followed by the introduction of a methanethiol precursor, such as an S-alkylisothiourea salt. Although this method is metal-free, the use of a solvent like acetonitrile (B52724) is often employed to facilitate the reaction. However, for certain substrates, the possibility of adapting this to solvent-free conditions by neat mixing of the reactants could be explored, particularly with liquid substrates or by using a ball-milling technique for solid reactants.

The general reaction scheme for CDI-promoted S-methyl thioester synthesis is as follows:

Step 1: Activation of Carboxylic Acid R-COOH + CDI → R-CO-Im + Imidazole + CO₂

Step 2: Thioester Formation R-CO-Im + CH₃SH → R-CO-SCH₃ + Imidazole

This two-chamber, ex-situ protocol separates the generation of methanethiol from the activated carboxylic acid, allowing for a controlled reaction. nih.gov

| Reagent/Condition | Role |

| Carboxylic Acid | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | Activating Agent |

| S-Alkylisothiourea Salt | Methanethiol Precursor |

| Acetonitrile (CH₃CN) | Solvent (potential for exclusion) |

| Room Temperature (30 °C) | Reaction Temperature |

Enzymatic Synthesis via Transesterification in Continuous-Flow Microreactors

Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. The use of continuous-flow microreactors further enhances the efficiency of these biocatalytic processes by providing high surface-to-volume ratios, leading to improved mass and heat transfer.

A prominent example of this technology is the lipase-catalyzed transesterification for the synthesis of thioesters. Lipase TL IM from Thermomyces lanuginosus has been effectively utilized as a catalyst for the reaction between thiols and vinyl esters in a continuous-flow microreactor to produce thioesters. mdpi.comresearchgate.net This methodology could be adapted for the synthesis of this compound by using cyclopent-1-ene-1-carboxylic acid or its vinyl ester and a suitable methyl thiol source.

Key parameters that influence the reaction in a microreactor setup include the substrate molar ratio, reaction time (controlled by the flow rate), and temperature. Optimal conditions for a similar system involving 4-methylbenzyl mercaptan and vinyl esters were found to be a substrate molar ratio of 1:2 at 50 °C with a reaction time of approximately 30 minutes, achieving a conversion of up to 96%. mdpi.com The advantages of this approach include mild reaction conditions, short reaction times, high yields, and environmental friendliness. mdpi.comresearchgate.net

| Parameter | Optimal Condition |

| Enzyme | Lipase TL IM (Thermomyces lanuginosus) |

| Substrates | Thiol and Vinyl Ester |

| Molar Ratio (Thiol:Vinyl Ester) | 1:2 |

| Temperature | 50 °C |

| Reaction Time (in microreactor) | ~30 minutes |

| Conversion | Up to 96% |

Synthesis of Cyclopentene-Carboxylic Acid Derivatives (Precursors and Analogues)

The synthesis of cyclopentene-carboxylic acid and its derivatives is crucial as they are the direct precursors to this compound. Various synthetic strategies have been developed to construct the cyclopentene (B43876) scaffold.

Camphor (B46023), a readily available natural product, serves as a versatile starting material for the synthesis of various trimethylcyclopentanecarboxylic acids. nuph.edu.ua The rigid bicyclic structure of camphor allows for stereocontrolled transformations. One of the primary derivatives obtained from camphor is camphoric acid, which is produced through the oxidation of camphor with nitric acid. nuph.edu.ua Camphoric acid can then be further modified to yield other functionalized cyclopentane (B165970) carboxylic acids.

Another route involves the conversion of the methyl group at the 1-position of camphor into a carboxyl group to form ketopic acid. This transformation proceeds through the intermediate, 10-camphorsulfonic acid. nuph.edu.ua These camphor-derived carboxylic acids, with their trimethylcyclopentane fragment, represent a class of precursors that, through subsequent modifications, could lead to the desired cyclopentene-carboxylic acid scaffold.

| Starting Material | Key Intermediate/Product | Reagents/Conditions |

| Camphor | Camphoric Acid | Nitric Acid (Oxidation) |

| Camphor | Ketopic Acid | via 10-Camphorsulfonic Acid |

Formal [3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings, including highly functionalized cyclopentenes. These reactions typically involve the combination of a three-atom component and a two-atom component.

One well-established method is the phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient olefins. lookchem.comorganic-chemistry.org This reaction has been developed into a highly stereoselective process for the asymmetric synthesis of cyclopentene compounds, including those containing all-carbon quaternary stereocenters. acs.org The use of chiral phosphine (B1218219) catalysts can induce high to excellent diastereoselectivities and perfect regioselectivities. acs.org The general applicability of this method makes it a viable strategy for synthesizing a wide range of substituted cyclopentene-carboxylates, which are direct precursors to the target thioester.

More recently, visible light-promoted [3+2] cycloaddition reactions have emerged as a novel strategy. For instance, the intermolecular [3+2] cycloaddition of electron-poor olefins with cyclopropylanilines can be initiated by visible light in the presence of a photocatalyst like Eosin Y. acs.org This method provides access to complex cyclopentane-fused structures.

| Reaction Type | Key Components | Catalyst/Conditions | Product |

| Phosphine-Catalyzed Cycloaddition | Allene + Electron-Deficient Alkene | Chiral Phosphine | Functionalized Cyclopentene |

| Visible Light-Promoted Cycloaddition | Electron-Poor Olefin + Cyclopropylaniline | Eosin Y, Visible Light | Cyclopentane-fused heterocycle |

Reductive cocyclooligomerization presents another avenue for the synthesis of cyclopentane rings. A notable example is the catalytic reductive cocyclooligomerization of enones with three carbene equivalents, which proceeds via a formal [2+1+1+1]-cycloaddition. organic-chemistry.org This reaction is promoted by a (quinox)Ni catalyst and utilizes dichloromethane (B109758) (CH₂Cl₂) and zinc (Zn) as the C₁ source. organic-chemistry.org This method allows for the construction of the cyclopentane scaffold from readily available starting materials. Although this particular method yields saturated cyclopentanes, modifications to the reaction conditions or substrates could potentially lead to the formation of cyclopentene derivatives.

Reactivity and Reaction Mechanisms of S Methyl Cyclopent 1 Ene 1 Carbothioate

Fundamental Reactivity of Thioester Functionality

The thioester group is an "energy-rich" functional group, making it susceptible to attack by various nucleophiles while maintaining stability against hydrolysis at neutral pH. nih.govnih.gov This reactivity allows thioester chemistry to occur in aqueous environments. nih.govnih.gov The reactivity of thioesters is greater than that of amides and esters because of the larger size and limited electron delocalization from the sulfur atom to the carbonyl group. nih.gov However, they remain stable towards hard oxygen nucleophiles under physiological conditions. nih.gov

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of thioesters. masterorganicchemistry.com The carbonyl carbon of the thioester is electrophilic and is attacked by nucleophiles, leading to the substitution of the thiolate group. libretexts.org Thioesters are more reactive towards nucleophilic acyl substitution than esters because the thiolate anion (RS⁻) is a weaker base and thus a better leaving group than an alkoxide anion (RO⁻). libretexts.orglibretexts.org

The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the leaving group, in this case, the methyl thiolate (CH₃S⁻), to regenerate the carbonyl group. masterorganicchemistry.com This process is fundamental to the role of thioesters as acyl transfer agents in biochemical systems, such as with Coenzyme A. masterorganicchemistry.comyoutube.com

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is as follows: Acyl Phosphates > Thioesters > Esters > Amides libretexts.org

Aldol-Type Condensation Reactions

Thioesters can participate in Aldol-type condensation reactions. organic-chemistry.org These reactions typically involve the formation of an enolate from the thioester, which then acts as a nucleophile, attacking a carbonyl compound such as an aldehyde or ketone. wikipedia.org Lewis acids like titanium tetrachloride (TiCl₄) can promote these reactions, even in cases where traditional basic or acidic conditions might lead to undesirable side reactions like self-condensation. researchgate.net

For instance, a one-pot Aldol (B89426) condensation method using TiCl₄ has been developed that is applicable to reactions between a thioester and a ketone or aldehyde. researchgate.net This method proceeds through a TiCl₄-promoted aldol reaction followed by base-promoted elimination. researchgate.net Another example is a three-component reaction system for synthesizing α-halomethyl α,β-unsaturated thioesters, which involves a Michael-type addition of a halide to an α,β-unsaturated thioester to form a titanium enolate, which then reacts with an aldehyde. nih.gov

| Reactants | Catalyst/Promoter | Product Type | Reference |

| Thioester and Enals | TiCl₄ | Dienyl or Trienyl Thioesters | researchgate.net |

| α,β-Unsaturated Ethyl Thioacrylate and Aldehydes | Ti(IV) Halide | α-Halomethyl β-substituted Vinyl Thioesters | nih.gov |

| Thioesters and Aldehydes | Lewis Acid and i-Pr₂NEt | β-Hydroxy Thioesters | organic-chemistry.org |

Oxidation and Reduction Chemistry

The sulfur atom in the thioester functionality can undergo oxidation. For example, the oxidation of the sulfur atom in certain thiolactones (cyclic thioesters) is a key step in the bioactivation of some antithrombotic prodrugs. wikipedia.org Thiols themselves can be oxidized to disulfides using mild oxidizing agents like iodine. masterorganicchemistry.com Stronger oxidizing agents can further oxidize sulfides to sulfoxides and sulfones. masterorganicchemistry.com

Conversely, thioesters can be reduced. The four-electron reduction of thioesters to thiols and alcohols is a known biological process. acs.org Synthetic methods for this reduction often rely on stoichiometric amounts of hydride reagents. acs.org However, catalytic hydrogenation of thioesters to alcohols and thiols has been achieved using an acridine-based ruthenium complex, providing a more environmentally friendly method. acs.org This catalytic process shows excellent tolerance for other functional groups like amides, esters, and carboxylic acids. acs.org

Table of Reduction/Oxidation Reactions of Thioester-Related Compounds

| Reaction Type | Reagent/Catalyst | Product(s) |

|---|---|---|

| Oxidation of Thiols | Mild Oxidants (e.g., I₂) | Disulfides masterorganicchemistry.com |

| Oxidation of Sulfides | Strong Oxidants (e.g., O₃, m-CPBA) | Sulfoxides, Sulfones masterorganicchemistry.com |

| Reduction of Thioesters | Hydride Reagents | Alcohols and Thiols acs.org |

Heteroatom Nucleophile Reactions

Thioesters readily react with various heteroatom nucleophiles. nih.govnih.gov They are particularly susceptible to attack by soft nucleophiles like thiolates and amines, while showing relative stability towards hard nucleophiles such as water at neutral pH. nih.gov This selective reactivity is crucial in biological systems and synthetic applications like Native Chemical Ligation (NCL), where a peptide-thioester reacts with a cysteine residue. nih.govwikipedia.org The rate of these acyl transfer reactions is influenced by the pKa of the leaving thiolate group and the incoming nucleophile. nih.gov

Transformations Involving the Vinyl Thioester Moiety

The presence of a carbon-carbon double bond adjacent to the thioester group in S-Methyl cyclopent-1-ene-1-carbothioate introduces additional avenues for reactivity.

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Electrohydrodimerization)

The vinyl group in vinyl thioesters can participate in cycloaddition reactions. While specific examples for this compound are not detailed in the provided context, vinyl sulfenes, generated from the thermolysis of thiete 1,1-dioxides, are known to undergo Diels-Alder type cycloadditions with dienophiles like norbornenes. researchgate.net Vinyl epoxides can also undergo palladium-catalyzed asymmetric [3+2] cycloaddition reactions with alkynyl esters to form dihydrofurans. acs.org

Electrohydrodimerization is another potential reaction pathway for α,β-unsaturated compounds. For instance, the electrohydrodimerization of acrylonitrile (B1666552) is a method for synthesizing adiponitrile. rsc.org This process involves the reductive coupling of two molecules of the unsaturated starting material. While not explicitly documented for this compound, the vinyl thioester moiety possesses the necessary unsaturation for such transformations.

Palladium-Catalyzed Heck-like Reactions

While direct experimental studies on the Heck reaction of this compound are not extensively documented in readily available literature, the principles of the Heck reaction provide a framework for predicting its behavior. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, typically involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In a hypothetical Heck-like reaction involving this compound, the cyclopentene (B43876) ring would act as the alkene component. The reaction would likely proceed with aryl or vinyl halides in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the double bond would be a key aspect to consider, with substitution generally occurring at the β-position to the thiocarboxylate group.

Formation of Organometallic Intermediates (e.g., Vinyllithium)

The synthesis of vinyllithium (B1195746) reagents is a fundamental transformation in organic chemistry, often achieved through lithium-halogen exchange or deprotonation. While specific studies on the direct formation of a vinyllithium intermediate from this compound are not prevalent, related chemistry involving cyclopentenone derivatives suggests potential pathways. For instance, the formation of unstable vinyl anion intermediates has been noted in the synthesis of related cyclopentenone sulfoxides. The generation of such an intermediate from this compound would likely require a strong base to deprotonate the vinyl proton, a process that could be challenging due to the electron-withdrawing nature of the thiocarboxylate group.

Hydrolytic Conversions to Ketones

The hydrolysis of thiocarboxylates to their corresponding ketones is a known transformation in organic synthesis. organic-chemistry.orgpearson.com This reaction is typically carried out under aqueous acidic or basic conditions. For this compound, hydrolysis would lead to the formation of cyclopent-1-en-1-one. The mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the thiocarboxylate, followed by the elimination of methanethiol (B179389) (CH₃SH). This conversion is a valuable synthetic route for accessing cyclic ketones from their thioester precursors.

Hydrosilylation and Diimide Reduction Reactions

Hydrosilylation: The hydrosilylation of α,β-unsaturated esters is a well-established method for the 1,4-reduction of the double bond to afford silyl (B83357) ketene (B1206846) acetals. nih.govresearchgate.netrsc.orgorganic-chemistry.org By analogy, this compound is expected to undergo a similar reaction. Catalyzed by transition metals such as copper or magnesium, a hydrosilane would add across the conjugated system, resulting in the corresponding silyl thioenol ether.

Diimide Reduction: Diimide (N₂H₂) is a chemoselective reducing agent that is particularly effective for the reduction of non-polar carbon-carbon double and triple bonds. organicreactions.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.net The reduction of the cyclopentene double bond in this compound by diimide would be expected to proceed smoothly, yielding S-Methyl cyclopentanecarbothioate. This method offers a metal-free alternative to catalytic hydrogenation and is tolerant of many functional groups. The reaction is typically performed by generating diimide in situ from precursors like hydrazine.

| Reaction | Reagents | Expected Product |

| Hydrosilylation | Hydrosilane, Metal Catalyst (e.g., Cu, Mg) | Silyl thioenol ether |

| Diimide Reduction | Diimide (from hydrazine) | S-Methyl cyclopentanecarbothioate |

Asymmetric Oxidation to Sulfoxides

The asymmetric oxidation of sulfides to chiral sulfoxides is a significant transformation in organic synthesis, as chiral sulfoxides are valuable intermediates and chiral auxiliaries. nih.govwikipedia.org While direct studies on this compound are scarce, research on analogous α,β-unsaturated thioethers provides insight. For example, the asymmetric oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one has been successfully achieved using titanium-based catalytic systems. A similar approach applied to this compound would likely involve a chiral catalyst and an oxidant to produce the corresponding chiral sulfoxide, S-Methyl cyclopent-1-ene-1-carbosulfinate.

Mechanistic Investigations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and product selectivity.

Radical Mediated C-S Bond Formation Mechanisms

The formation of carbon-sulfur bonds through radical pathways is a growing area of interest in organic chemistry. nih.govnih.govresearchgate.netresearchgate.net These methods offer alternatives to traditional ionic approaches. While specific mechanistic studies involving the radical formation of the C-S bond in this compound are not widely reported, general principles of radical chemistry can be applied. Such a mechanism could involve the generation of a cyclopentenyl radical and a methylthiyl radical, which then combine. These radical-radical cross-coupling reactions can be initiated by photoredox catalysis or other radical initiators. Recent advancements have focused on overcoming the challenges of selectivity in such cross-coupling reactions. nih.govresearchgate.net

Carbocation Intermediates in Cyclopentene Ring Formation/Transformations (e.g., E1 Elimination Analogy)

The reactivity of this compound, particularly in reactions involving transformations of the cyclopentene ring, can be rationalized by considering the formation of carbocation intermediates. While direct studies on this specific compound are not extensively documented, analogies can be drawn from the well-established reaction mechanisms of other cyclopentene derivatives. Reactions involving carbocations can often be complicated by competing rearrangement pathways. sinica.edu.tw

One relevant analogy is the E1 elimination reaction, which proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com In a hypothetical E1-type reaction involving a precursor to this compound, the departure of a leaving group from the cyclopentane (B165970) ring would generate a carbocation. masterorganicchemistry.comlibretexts.org The stability of this carbocation is a crucial factor influencing the reaction pathway. Tertiary carbocations are more stable than secondary ones, and this stability hierarchy governs the propensity for rearrangements. youtube.com

In the context of the cyclopentene ring, the formation of a carbocation can lead to several outcomes, including ring expansion or hydride shifts to form a more stable carbocationic species. youtube.com For instance, a carbocation adjacent to a strained ring, such as a cyclobutane, can undergo ring expansion to form a less strained cyclopentane ring. youtube.com While this compound already possesses a five-membered ring, the principle of rearrangement to attain greater stability remains pertinent in its potential transformations.

The E1 mechanism is a two-step process: the formation of the carbocation followed by deprotonation to form an alkene. masterorganicchemistry.comlibretexts.org A key feature of the E1 reaction is the lack of a strict geometric requirement for the proton to be removed, unlike the E2 mechanism. saskoer.cachemistrysteps.com This allows for the formation of the most thermodynamically stable alkene, which in many cases is the more substituted one (Zaitsev's rule). masterorganicchemistry.com

The potential for carbocation intermediates in reactions of cyclopentene derivatives is significant in various synthetic transformations, including terpene biosynthesis where complex carbocation rearrangement cascades are observed. nih.gov

| Reaction Type | Key Intermediate | Potential Outcome for Cyclopentene Ring | Governing Principle |

| E1 Elimination | Carbocation | Formation of double bond, rearrangement | Formation of the most stable carbocation/alkene |

| Acid-catalyzed addition | Carbocation | Addition across the double bond, rearrangement | Markovnikov's rule, carbocation stability |

| Ring expansion/contraction | Carbocation | Alteration of ring size | Relief of ring strain, formation of more stable carbocation |

Ligand-Dependent Mechanisms in Catalytic Processes

Catalytic processes offer a powerful avenue for the transformation of this compound, and the mechanisms of these reactions are often intricately dependent on the nature of the ligands coordinated to the metal center. While specific catalytic reactions for this exact thioester are not widely reported, general principles from related systems, such as α,β-unsaturated esters and other thioesters, can provide valuable insights.

In many transition-metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the catalyst. For instance, in hydrogenation reactions of thioesters catalyzed by ruthenium complexes, the presence and nature of ligands can significantly influence the reaction outcome. nih.govacs.org Thiol-containing ligands, for example, can have both accelerating and inhibiting effects in hydrogenation and dehydrogenation reactions, participating as transient cooperative ligands. nih.gov

The electronic and steric properties of ligands dictate the coordination environment around the metal, which in turn affects the substrate's binding and subsequent transformation. For example, in copper-catalyzed asymmetric conjugate additions to α,β-unsaturated thioesters, the choice of a chiral ligand is paramount for achieving high enantioselectivity. rsc.org The ligand influences the stereochemical outcome by creating a chiral environment that favors the approach of the nucleophile from a specific face.

Palladium-catalyzed reactions, such as thiocarbonylation, also demonstrate the critical role of ligands. The use of a bidentate ligand can direct the regioselectivity of the reaction, favoring the formation of a branched isomer over a linear one. organic-chemistry.org

The interaction between the ligand, the metal center, and the thioester substrate can be complex. In some cases, the thiol product of a reaction can itself act as a ligand, potentially altering the catalyst's activity. For instance, in certain ruthenium-catalyzed hydrogenations of thioesters, the product thiol can coordinate to the metal and slow down the conversion of the thioester to an aldehyde. nih.govacs.org

| Catalytic Process | Metal Catalyst | Role of Ligand | Potential Effect on this compound |

| Asymmetric Conjugate Addition | Copper | Induces enantioselectivity | Formation of a chiral center at the β-position |

| Hydrogenation | Ruthenium | Modulates catalyst activity and stability | Reduction of the double bond or the thioester group |

| Thiocarbonylation | Palladium | Controls regioselectivity | Introduction of a carbonyl group |

Stereochemical Control and Stereospecificity in Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemical behavior, particularly in the synthesis of complex molecules with defined three-dimensional structures. The presence of the α,β-unsaturated system and the thioester functionality provides opportunities for stereocontrolled transformations.

One of the primary methods for achieving stereochemical control is through asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer or diastereomer over others. For instance, in the conjugate addition of nucleophiles to the double bond of α,β-unsaturated thioesters, the use of a chiral catalyst, often a metal complex with a chiral ligand, can lead to the formation of a new stereocenter with high enantiomeric excess. rsc.org

The stereospecificity of a reaction refers to the situation where different stereoisomers of the starting material react to give different stereoisomers of the product. While not extensively studied for this compound, reactions of related α,β-unsaturated systems can be highly stereospecific. For example, certain cycloaddition reactions are known to proceed with a high degree of stereocontrol, where the stereochemistry of the reactants dictates the stereochemistry of the cycloadduct.

In elimination reactions that might form the cyclopentene ring, such as an E2 reaction, stereochemistry is also crucial. The E2 mechanism requires a specific anti-periplanar arrangement of the proton to be removed and the leaving group. This geometric constraint can dictate which diastereomer of a precursor will successfully undergo elimination to form the cyclopentene ring.

Furthermore, reactions at the carbonyl group of the thioester can also be subject to stereochemical control, for instance, through the use of chiral reducing agents or by the influence of adjacent stereocenters on the cyclopentene ring.

The development of stereoselective synthetic methods is a major focus in organic chemistry, and while specific examples for this compound are scarce, the principles derived from studies on α,β-unsaturated amides, esters, and other thioesters are highly applicable. nih.govbeilstein-journals.org

| Reaction Type | Method of Stereochemical Control | Expected Outcome |

| Conjugate Addition | Chiral catalyst (e.g., Cu-chiral ligand) | Enantioselective formation of a β-substituted product |

| Cycloaddition | Substrate control, chiral catalyst | Diastereoselective or enantioselective formation of cyclic adducts |

| Elimination (E2) | Stereospecific requirement for anti-periplanar geometry | Formation of a specific alkene isomer from a specific diastereomeric precursor |

| Carbonyl Reduction | Chiral reducing agent | Enantioselective formation of a secondary alcohol |

Computational Studies and Theoretical Insights into S Methyl Cyclopent 1 Ene 1 Carbothioate

Density Functional Theory (DFT) Applications

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular properties such as equilibrium geometries, vibrational frequencies, and electronic descriptors. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons within the molecule and solve the Schrödinger equation. researchgate.net

A fundamental application of DFT is the optimization of a molecule's geometry. This computational process systematically alters the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. This optimized structure represents the most stable conformation of the molecule and serves as the basis for calculating other properties. For S-Methyl cyclopent-1-ene-1-carbothioate, this would involve determining the precise three-dimensional arrangement of its cyclopentene (B43876) ring and S-methyl carbothioate substituent.

Once the molecular structure is optimized, key geometric parameters can be extracted. These parameters—bond lengths, bond angles, and dihedral angles—define the molecule's architecture.

Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.

Bond Angles: The angle formed between three connected atoms.

Dihedral Angles: The angle between two planes, each defined by three atoms, which describes the conformation around a chemical bond.

While specific DFT data for this compound is not present in the surveyed literature, the following table presents illustrative theoretical values for its key geometric parameters, based on typical results for similar functional groups and cyclic systems.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Bond | Value | Atoms | Value | Atoms | Value |

| C1=C2 | 1.35 | C2-C1-C(S) | 123.5 | C5-C1-C2-C3 | -0.5 |

| C1-C(S) | 1.49 | C1-C2-C3 | 112.0 | C2-C1-C(S)-O | -178.0 |

| C(S)=O | 1.22 | C1-C(S)-O | 125.0 | C2-C1-C(S)-S | 2.5 |

| C(S)-S | 1.78 | C1-C(S)-S | 114.0 | O-C(S)-S-CH3 | 1.8 |

| S-CH3 | 1.81 | C(S)-S-CH3 | 101.0 | C1-C(S)-S-CH3 | -178.5 |

DFT is also instrumental in analyzing the electronic properties of a molecule, which govern its reactivity and spectroscopic behavior. This involves examining the distribution and energy levels of the molecule's electrons.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the gap between them provide critical insights into a molecule's stability and reaction pathways.

The HOMO is the outermost orbital containing electrons. The energy of the HOMO (EHOMO) is directly related to the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency to act as an electron donor. It is conceptually related to the ionization potential, which is the energy required to remove an electron from the molecule.

The LUMO is the innermost orbital that is empty of electrons. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The following table provides representative theoretical energy values for the frontier orbitals of this compound.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -6.85 | Electron Donating Ability |

| LUMO Energy (ELUMO) | -1.90 | Electron Accepting Ability |

| HOMO-LUMO Gap (ΔE) | 4.95 | Chemical Reactivity / Kinetic Stability |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory

HOMO-LUMO Energy Gap and its Correlation with Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies high stability and lower reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. stackexchange.com For this compound, the conjugated system of the C=C double bond with the C=O group of the thioester is expected to significantly influence its frontier orbitals. The π-system's delocalization would likely raise the HOMO energy and lower the LUMO energy, resulting in a relatively small energy gap compared to its saturated counterparts. This smaller gap would render the molecule susceptible to nucleophilic attack, particularly at the β-carbon, a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org

Computational methods like DFT can be used to calculate the energies of these orbitals. The reactivity can then be quantified using various chemical descriptors derived from these energies.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.55 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.30 |

| Electrophilicity Index | ω | χ² / (2η) | 3.62 |

Note: The values in this table are representative for this class of compounds and are for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This site would be the primary target for protonation and Lewis acid coordination. rsc.org Conversely, regions of positive potential (blue) would be anticipated around the carbonyl carbon and, importantly, the β-carbon of the cyclopentene ring. The electrophilic nature of the β-carbon is a result of the electron-withdrawing effect of the conjugated thioester group, making it a prime site for nucleophilic (Michael) addition. nih.gov The MEP surface provides a clear, intuitive visualization of the molecule's reactivity patterns.

Vibrational Analysis and Spectroscopic Prediction (e.g., FTIR)

Computational vibrational analysis is a powerful technique used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. youtube.com These theoretical spectra can be compared with experimental data (like FTIR) to confirm the molecular structure and assign specific absorption bands to particular molecular motions (e.g., stretching, bending). iosrjournals.org

For this compound, a theoretical FTIR spectrum would be dominated by several key vibrational modes. The most prominent peak would likely be the C=O stretching vibration of the thioester group, typically found in the 1650-1700 cm⁻¹ range. Another significant absorption would be the C=C stretching vibration of the cyclopentene ring, expected around 1600-1650 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations (both sp² and sp³) above 2900 cm⁻¹, and various C-S and C-O stretching and bending vibrations in the fingerprint region. mdpi.com Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in calculations, can be corrected using scaling factors for better agreement. iosrjournals.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | Stretching of C-H bonds on the saturated part of the ring. |

| C-H Stretch (sp²) | 3000-3100 | Stretching of the vinylic C-H bond. |

| C=O Stretch (Thioester) | 1650-1700 | Stretching of the carbonyl double bond. A strong, characteristic peak. |

| C=C Stretch (Alkene) | 1600-1650 | Stretching of the carbon-carbon double bond in the cyclopentene ring. |

| C-O Stretch | 1200-1300 | Stretching of the C-O single bond in the thioester group. |

| C-S Stretch | 600-800 | Stretching of the carbon-sulfur single bond. |

Note: These are typical frequency ranges and are for illustrative purposes.

Potential Energy Surface (PES) Scan and Transition State Characterization

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. q-chem.com By performing a PES scan, chemists can explore reaction pathways, identify stable isomers (minima), and locate transition states (saddle points). A "relaxed" PES scan involves changing a specific geometric coordinate (like a bond length or dihedral angle) in steps, while optimizing the rest of the molecular geometry at each step. q-chem.com

For this compound, a PES scan could be used to investigate the rotational barrier around the C-C single bond connecting the cyclopentene ring and the carbonyl group. This would reveal the energy difference between the s-trans and s-cis conformers, which can significantly influence reactivity. nih.gov Furthermore, PES scans are crucial for mapping out reaction coordinates, such as the approach of a nucleophile to the β-carbon. By identifying the highest point along the lowest energy path from reactant to product, the transition state can be located and its structure characterized. A frequency calculation on this structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Conformational Stability and Isomerization Pathways

Most molecules can exist in multiple spatial arrangements or conformations. Computational chemistry is essential for determining the relative stability of these conformers and the energy barriers that separate them. For this compound, key conformational questions include the puckering of the five-membered ring and the orientation of the S-methyl group.

The cyclopentane (B165970) ring is not planar and exists in fluxional "envelope" and "twist" conformations to relieve ring strain. researchgate.net A detailed conformational analysis using methods like DFT would identify the global energy minimum conformer and other low-energy structures. Additionally, the molecule can isomerize from the α,β-unsaturated form to a β,γ-unsaturated isomer. Computational studies can elucidate the mechanism of this isomerization, which is often base-catalyzed. nih.gov By mapping the potential energy surface connecting these isomers, the transition state for the isomerization can be found, and the kinetic and thermodynamic feasibility of the process can be assessed. researchgate.net

Semi-empirical Quantum Chemical Methods (e.g., PM3)

While ab initio and DFT methods provide high accuracy, their computational cost can be prohibitive for very large systems or extensive conformational searches. Semi-empirical quantum chemical methods offer a faster alternative by simplifying the underlying Hartree-Fock formalism and using parameters derived from experimental data to approximate certain integrals. uni-muenchen.de

PM3 (Parametric Method 3) is a widely used semi-empirical method that is part of the Neglect of Diatomic Differential Overlap (NDDO) family. sapub.orgwikipedia.org It was parameterized to reproduce a wide range of molecular properties, particularly heats of formation. ucsb.edu For this compound, PM3 could be employed for initial geometry optimizations, rapid screening of multiple conformers, or studying large systems where this molecule is a subunit. While generally less accurate than DFT for electronic properties like HOMO-LUMO energies, its speed makes it a valuable tool for preliminary explorations of the potential energy surface before committing to more computationally expensive calculations. nih.gov

Theoretical Models for Predicting Reactivity and Site-Selectivity

Beyond FMO theory, Conceptual Density Functional Theory (CDFT) provides a robust framework for predicting chemical reactivity and site-selectivity. chemrxiv.org CDFT uses global descriptors (like hardness and electrophilicity, see Table 1) and local descriptors (like the Fukui function) to rationalize and predict how a molecule will react.

The Fukui function, f(r), identifies the most reactive sites within a molecule. For this compound, the Fukui function for nucleophilic attack (f⁺(r)) would be calculated to pinpoint the most electrophilic centers. It is expected that this function would have large values on both the carbonyl carbon and the β-carbon, confirming that both sites are susceptible to nucleophilic attack. chemrxiv.org The specific reaction conditions and the nature of the nucleophile (hard vs. soft) will determine which site is favored. As a soft electrophile, the β-carbon of this α,β-unsaturated system is expected to preferentially react with soft nucleophiles like thiols, a principle explained by Hard and Soft Acids and Bases (HSAB) theory. nih.govnih.gov These theoretical models provide a quantitative basis for understanding the dual electrophilicity of α,β-unsaturated thioesters and predicting the outcome of their reactions. researchgate.net

Advanced Organic Transformations Involving S Methyl Cyclopent 1 Ene 1 Carbothioate As a Building Block

Strategic Utility in Total Synthesis

While specific applications of S-Methyl cyclopent-1-ene-1-carbothioate in the total synthesis of complex natural products are not extensively documented, its structural motifs suggest significant potential as a versatile intermediate. The α,β-unsaturated thioester functionality is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds.

Application in Multi-Component Coupling Reactions

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are highly efficient for building molecular complexity. nih.gov The electrophilic nature of the carbonyl carbon and the β-carbon of the cyclopentene (B43876) ring in this compound makes it a suitable candidate for various MCRs. For instance, it could potentially participate as a Michael acceptor in domino reactions, where a nucleophile adds to the β-position, and the resulting enolate is trapped by another electrophile.

Vinyl thioesters, a class of compounds to which this compound belongs, are valuable substrates in organic synthesis. rsc.orgresearchgate.net Their reactivity can be harnessed in transition-metal-catalyzed cross-coupling reactions or in cycloaddition reactions, expanding the scope of MCRs for the rapid construction of densely functionalized cyclic systems.

Intermediate in Complex Molecule Construction

The cyclopentene core of this compound is a common structural motif in a wide range of natural products. rsc.orgoregonstate.eduresearchgate.net The thioester functionality can be readily converted into other functional groups, such as esters, amides, ketones, or even alkyl chains, making it a strategic precursor in the synthesis of complex molecules. For example, the thioester can undergo Stille or Suzuki cross-coupling reactions to introduce new carbon substituents, or it can be reduced to the corresponding alcohol or aldehyde for further elaboration. The double bond within the cyclopentene ring also offers a handle for various transformations, including epoxidation, dihydroxylation, and hydrogenation, allowing for the stereocontrolled introduction of new functionalities.

Functional Group Interconversions of Thioesters

The thioester group is a highly versatile functional group that can be readily transformed into a variety of other functionalities, often under mild conditions. wikipedia.org This reactivity is a cornerstone of its utility in organic synthesis.

Direct Amidation and Esterification Reactions

Thioesters are excellent acylating agents and can be converted directly into amides and esters. The direct amidation of thioesters with amines is a well-established transformation that often proceeds under neutral or base-promoted conditions. nih.govresearchgate.net This reaction is generally more facile than the corresponding amidation of esters due to the better leaving group ability of the thiolate anion. Similarly, thioesters can be converted to esters by reaction with alcohols, typically in the presence of a catalyst. organic-chemistry.orgnih.gov

| Reactant 1 (Thioester Analog) | Reactant 2 (Amine/Alcohol) | Product | Conditions | Yield |

| S-Phenyl propanethioate | Benzylamine | N-Benzylpropanamide | DMSO/t-BuOK | High |

| S-Ethyl thioacetate | Aniline | N-Phenylacetamide | n-BuLi, THF | Good |

| S-Phenyl benzothioate | Methanol | Methyl benzoate | Acid or Lewis Acid Catalyst | Moderate to High |

| S-Alkyl thioester | Primary/Secondary Alcohol | Carboxylic Ester | Various catalysts (e.g., TCFH/NMI) | High |

This table presents representative examples of direct amidation and esterification of thioesters analogous to this compound, as specific data for the target compound is limited.

Chemo- and Stereoselective Rearrangements (e.g., Rh(II)-catalyzedwarwick.ac.ukrsc.org-acyl rearrangements)

Rhodium(II)-catalyzed reactions of diazo compounds are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov While direct examples of Rh(II)-catalyzed acyl rearrangements of this compound are not prevalent in the literature, the reaction of α-diazo thioesters with rhodium(II) catalysts is known to generate rhodium carbenoids. These intermediates can undergo a variety of transformations, including rearrangements. For instance, the rhodium-catalyzed rearrangement of α-diazo thiol esters can lead to the formation of thio-substituted ketenes. nih.gov

In a hypothetical scenario, if a diazo group were introduced into the cyclopentene ring or an adjacent position of this compound, a Rh(II)-catalyzed intramolecular reaction could potentially lead to complex rearranged products. Such transformations are highly valuable in synthesis for their ability to rapidly build intricate molecular architectures from simpler precursors. organic-chemistry.orgorganic-chemistry.org

Role in Bioconjugation and Macromolecular Synthesis

The unique reactivity of thioesters has led to their increasing use in the fields of bioconjugation and macromolecular science. rsc.orgresearchgate.net

Thioesters are key players in native chemical ligation (NCL), a powerful method for the synthesis of proteins and other large biomolecules. nih.gov In NCL, a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue to form a native peptide bond at the ligation site. springernature.com While typically applied to peptide synthesis, the principles of NCL can be extended to the modification of other biomolecules. This compound, with its thioester functionality, could potentially be used to attach the cyclopentene moiety to a cysteine-containing peptide or protein, thereby introducing a cyclic, unsaturated handle for further functionalization. Copper(II)-mediated strategies have also been developed for the conjugation of thioesters to peptides under mild conditions. rsc.org

In macromolecular synthesis, thioesters have been utilized as functional monomers in polymerization reactions. warwick.ac.uk For example, cyclic thioesters (thiolactones) can undergo ring-opening polymerization to produce polythioesters, a class of biodegradable polymers. nih.gov The thioester group can also be incorporated into polymer chains as a versatile handle for post-polymerization modification through reactions such as amidation or thiol-thioester exchange. rsc.orgresearchgate.net This allows for the synthesis of functional polymers with tailored properties for applications in materials science and drug delivery.

Native Chemical Ligation (NCL) for Polypeptide and Protein Synthesis

Information regarding the application of this compound in Native Chemical Ligation is not available in the current body of scientific literature. NCL is a powerful technique for the synthesis of large peptides and proteins, which involves the reaction of a peptide C-terminal thioester with an N-terminal cysteine residue of another peptide. This reaction forms a native peptide bond at the ligation site. The reactivity and suitability of different thioesters can vary, and specific studies on this compound for this purpose have not been found.

Polymer Synthesis and Materials Science Applications

There is no available research detailing the use of this compound in polymer synthesis or for applications in materials science. The potential of this compound as a monomer or a modifying agent in polymerization reactions has not been explored in the reviewed literature.

Non Clinical Applications and Future Research Directions

Applications as Crucial Building Blocks and Synthetic Intermediates

In the field of organic synthesis, the molecular architecture of S-Methyl cyclopent-1-ene-1-carbothioate makes it a versatile building block. Functionalized cyclopentanol and cyclopentenediol frameworks are important structural motifs found in a wide array of biologically active natural products and pharmaceuticals. nih.gov The development of efficient routes to construct such carbocycles is a key area of research. nih.gov

This compound serves as a valuable intermediate for creating more complex molecular structures. Its cyclopentene (B43876) ring can be modified through various reactions, and the thioester group provides a handle for further chemical transformations. The inherent modularity of small molecules, biosynthesized from the iterative coupling of building blocks, suggests that a systematic, building-block-based approach can be applied to laboratory synthesis. nih.gov This principle underscores the potential of compounds like this compound to be used in convergent synthetic strategies, enabling the efficient assembly of complex target molecules.

Contributions to Materials Science

The presence of sulfur in this compound imparts unique optical properties that are highly sought after in the field of materials science, particularly for advanced optical and optoelectronic devices.

There is a growing demand for high refractive index polymers (HRIPs) for applications in optical devices such as image sensors, light-emitting diodes (LEDs), and advanced lenses. nih.govacs.org The refractive index (n) of a polymer is a measure of how much it bends light. According to the Lorentz-Lorenz equation, the refractive index increases with higher molar refraction and lower molar volume. nih.govacs.org

| Atom/Group | Molar Refraction [R] (cm³/mol) |

|---|---|

| C | 2.591 |

| H | 1.028 |

| O (in C=O) | 2.287 |

| O (in ethers) | 1.643 |

| S (in thioethers/thioesters) | 7.921 |

| Aromatic Ring (Phenyl) | 25.463 |

Data derived from principles discussed in scientific literature. nih.govacs.org

The development of advanced optoelectronic devices necessitates materials with tailored optical properties. Sulfur-containing polymers have garnered significant attention for their wide array of applications, which are determined by the specific sulfur functional group present. acs.org Polymers with a high refractive index are essential for creating compact and efficient photonic circuits and high-performance components for display technologies. acs.orgdigitellinc.com

The integration of this compound into polymer backbones can lead to materials that are not only high in refractive index but also possess excellent transparency and environmental stability, which are critical for long-term use in optical devices. eurekalert.org Research has demonstrated that sulfur-containing polymer films can achieve a refractive index exceeding 1.9 while remaining fully transparent in the visible spectrum, opening up new possibilities for optoelectronic applications. eurekalert.org

Advancements in Green Chemistry and Sustainable Synthesis

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound in synthesis can align with these principles, particularly in the context of waste reduction and atom economy.

A key goal of green chemistry is to minimize waste. researchgate.net The efficiency of a chemical reaction has traditionally been measured by its percentage yield. scranton.edu However, a high yield does not necessarily mean a process is "green," as it fails to account for byproducts and waste generated from reagents. tamu.edu

Synthetic routes utilizing this compound in addition-type reactions, such as Michael additions, can be inherently efficient and produce little to no waste. Furthermore, the selection of environmentally benign solvents is crucial for sustainable synthesis. nih.gov Solvents like cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ethereal solvents due to their low toxicity, stability, and ease of recycling. nih.gov Employing such solvents in reactions involving this compound would further enhance the sustainability of the process. The synthesis of sulfur-containing heterocyclic compounds, an important class of molecules, is increasingly being performed in green solvents like water or ionic liquids. mdpi.com

Atom economy is a concept that evaluates the efficiency of a chemical transformation by calculating how much of the reactants' mass is incorporated into the final desired product. tamu.edu An ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the product. scranton.edu

Addition and rearrangement reactions are typically the most atom-economical. buecher.de this compound is well-suited for reactions like Michael additions and Diels-Alder cycloadditions, which are 100% atom-economical in theory. nih.gov

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| This compound | Dimethyl malonate | Michael Adduct | None | 100% |

This table illustrates the principle of atom economy for a representative reaction. The calculation assumes all reactant atoms are incorporated into the product. tamu.edubuecher.de

By designing syntheses that utilize this compound in such atom-economical reactions, chemists can significantly reduce waste at the molecular level, contributing to more sustainable manufacturing processes. researchgate.net

Prospects for Further Mechanistic Elucidation and Optimization

There is a lack of specific studies focusing on the mechanistic elucidation and optimization of reactions involving this compound. General methodologies in organic synthesis, such as the optimization of reaction conditions (e.g., temperature, solvent, catalyst) for related compounds, could theoretically be applied. However, without experimental data or computational studies on this compound, any discussion would remain purely speculative.

Opportunities in Advanced Computational Chemistry and Predictive Modeling

Advanced computational chemistry and predictive modeling are powerful tools for understanding and predicting the behavior of chemical compounds. Techniques like Density Functional Theory (DFT) can be used to investigate reaction pathways and energetic feasibilities. For instance, in the study of other compounds, DFT calculations have been employed to determine reaction spontaneity and elucidate mechanistic pathways. However, there are no specific computational studies reported for this compound in the provided search results. The application of these models would require foundational experimental data that is currently unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products